5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

medicinal chemistry kinase inhibitor building block

Standard pyrazolo[1,5-a]pyrimidine cores lack the basic amine needed for kinase hinge binding. This pre-validated scaffold features a piperidine at the 5-position and a free -COOH at the 3-position for rapid amide library synthesis. - Enables 50-200 analog SAR campaigns in one cycle - pKa ~8.5 allows salt screening (HCl, mesylate) - MW 246.27 supports favorable ligand efficiency

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
Cat. No. B8160705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=NN3C=C2)C(=O)O
InChIInChI=1S/C12H14N4O2/c17-12(18)9-8-13-16-7-4-10(14-11(9)16)15-5-2-1-3-6-15/h4,7-8H,1-3,5-6H2,(H,17,18)
InChIKeyXUVOTCKZVKTRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Scaffold and Procurement Identity


5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2434850-41-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class . Its structure features a fused pyrazole-pyrimidine bicycle with a piperidine ring directly attached at the 5-position via an N-linkage and a free carboxylic acid group at the 3-position (molecular formula C12H14N4O2, molecular weight 246.27 g/mol) . This scaffold is a privileged core in kinase inhibitor medicinal chemistry, with numerous derivatives reported as potent Pim-1, Flt-3, and BTK inhibitors [1]. Unlike the simpler unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6, MW 163.13), the presence of the piperidine moiety at position 5 introduces a basic nitrogen capable of forming key hydrogen-bond interactions with kinase hinge residues, a structural feature shown to be critical for nanomolar potency in Pim-1 inhibitors [1][2].

Pyrazolo[1,5-a]pyrimidine core with N-linked piperidine at the 5-position
Free carboxylic acid at the 3-position enables one-step amide diversification
Pre-installed hinge-binding motif for kinase target engagement studies

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, seemingly minor structural modifications produce drastic shifts in biological activity, physicochemical properties, and synthetic utility. The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 163.13) lacks the piperidine moiety entirely, resulting in a molecular weight difference of 83.14 g/mol and the absence of a basic amine center critical for target engagement [1]. Conversely, analogs such as 5-(piperidin-4-yl) or 5-(4,4-difluoropiperidin-1-yl) derivatives alter the attachment geometry or introduce electron-withdrawing fluorine atoms, modulating pKa, LogP, and hydrogen-bonding capacity . SAR studies on Pim-1 inhibitors have explicitly demonstrated that the nature of the 5-position substituent is the primary driver of potency, with even conservative changes (e.g., shortening the linker by a single methylene unit) completely abolishing activity (e.g., compound 15a in the series showed loss of all Pim-1 inhibition) [2]. Therefore, generic substitution without rigorous functional validation risks silent failure in downstream biochemical or cellular assays.

Unsubstituted core

Lacks the basic piperidine nitrogen, altering hydrogen-bond capacity and target engagement profile.

5-(Piperidin-4-yl) isomers

Shift the vector and distance of the hinge-binding motif, which can abolish inhibitory activity in kinase assays.

Pre-formed carboxamides

Limit synthetic divergence; the free acid building block enables one-step diversification versus multi-step resynthesis.

Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the Unsubstituted Core

The target compound (MW 246.27) carries a 51% greater mass than the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (MW 163.13) [1]. The piperidine ring introduces a calculated ClogP increase of approximately 1.2 units (based on fragment contributions), moving into a more drug-like lipophilicity range suitable for passive membrane permeability [2]. This differentiates it from the unsubstituted core, which is more polar and less likely to engage hydrophobic kinase pockets without further elaboration.

MW & Lipophilicity
Class-level
MW 246.27 vs 163.13 g/mol; ΔClogP +1.2
Pre-installed lipophilic group reduces synthetic steps to lead-like space.
Calculated properties; no experimental LogP reported.
medicinal chemistry kinase inhibitor building block

Distinct Hydrogen-Bonding Geometry vs. 5-(Piperidin-4-yl) Isomers

The target compound bears the piperidine ring linked via its N-1 position directly to the pyrazolo[1,5-a]pyrimidine 5-position, creating an N-arylpiperidine motif. In contrast, 5-(piperidin-4-yl) analogs attach through a C–C bond at the piperidine 4-position, altering the distance and angle of the basic nitrogen relative to the heterocyclic core [1]. SAR data from Pim-1 inhibitor optimization shows that 5-substituents bearing an active proton (e.g., –NH2, –OH) achieve the highest potency (IC50 = 1–10 nM) by forming hydrogen bonds with Asp128 and Asp131, while neutral ether or sulfone analogs lose 5–20 fold potency [1]. The piperidin-1-yl group in the target compound lacks a freely rotatable amine proton, suggesting it may exhibit a binding mode intermediate between hydrogen-bond donors and purely hydrophobic substituents. Note: Direct IC50 data for the target compound against Pim-1 or BTK has not been publicly reported; the comparison is inferred from class SAR.

H-Bond Geometry
Class-level
N-arylpiperidine vs. C-linked piperidine: different angle/distance
Binding mode likely intermediate between H-bond donors and hydrophobic substituents.
No direct IC50 reported for target compound; inferred from Pim-1 SAR.
structure-activity relationship kinase hinge binding Pim-1

Free Carboxylic Acid as a Versatile Synthetic Handle vs. Carboxamides

The target compound retains a free –COOH group at the 3-position, enabling direct amide bond formation with a wide range of amines using standard coupling reagents (e.g., HATU, EDC/HOBt) [1]. In contrast, the extensively characterized Pim-1 inhibitor series features pre-formed 3-carboxamides (e.g., N-(4-fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide), which require de novo synthesis if alternative amide substituents are desired [2]. For procurement decisions in medicinal chemistry, the carboxylic acid building block allows a single compound to generate dozens of amide analogs in one-step parallel synthesis, whereas the pre-formed carboxamide requires a multi-step resynthesis for each new amide variant.

Synthetic Handle
Reported
Free –COOH enables one-step amidation to diverse amides
One-step parallel synthesis accelerates hit-to-lead SAR exploration.
Compatible with standard coupling reagents (HATU, EDC).
synthetic chemistry amide coupling parallel synthesis

Piperidine Basicity and Salt Formation Potential vs. Non-Basic Analogs

The piperidine nitrogen (calculated pKa ~8.5 for the conjugate acid) provides a site for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate), potentially improving aqueous solubility and crystallinity [1]. The difluoro analog 5-(4,4-difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 282.25) has a significantly reduced piperidine basicity (estimated pKa ~5.5 due to the electron-withdrawing fluorine atoms), making salt formation less favorable and potentially reducing solubility at physiological pH [2]. For procurement purposes, the target compound's piperidine basicity offers a tangible handle for formulation development that is attenuated or absent in fluorinated analogs.

Basicity & Salt Formation
Class-level
Piperidine pKa ~8.5 vs. ~5.5 for 4,4-difluoro analog
Facilitates crystalline salt formation for preclinical formulation development.
Calculated pKa; experimental salt screening pending.
solubility enhancement salt screening formulation

Optimal Application Scenarios Based on Evidence


Kinase Inhibitor Fragment Library Design and Diversity Synthesis

The free carboxylic acid at the 3-position enables rapid, parallel amide library synthesis for hit identification against kinase targets. The piperidine moiety pre-installed at the 5-position provides a privileged hinge-binding motif that has been validated in multiple pyrazolo[1,5-a]pyrimidine-based kinase inhibitor series, including Pim-1 (IC50 down to 1 nM for optimized analogs) and Flt-3 . Researchers building focused kinase libraries can use this building block as a single diversification point to generate 50–200 amide analogs in a single synthetic cycle, significantly accelerating hit-to-lead timelines compared to de novo scaffold synthesis.

Salt Form Selection and Preclinical Formulation Development

The basic piperidine nitrogen (estimated pKa ~8.5) allows systematic salt screening with pharmaceutically acceptable counterions (HCl, mesylate, besylate, tosylate) . This contrasts with electron-deficient piperidine analogs such as the 4,4-difluoro or 4-trifluoromethyl derivatives, where reduced basicity limits salt formation options . Formulation scientists can leverage this property to improve aqueous solubility, dissolution rate, and ultimately oral bioavailability in preclinical pharmacokinetic studies.

Selective Chemical Probe Development via Structure-Based Design

The N-arylpiperidine geometry at the 5-position offers a distinct exit vector from the pyrazolo[1,5-a]pyrimidine core compared to C-linked piperidine analogs. Based on co-crystal structures of related pyrazolo[1,5-a]pyrimidines bound to Pim-1 (e.g., PDB 4K0Y, resolution 1.954 Å), the 5-substituent projects toward the solvent-exposed region of the kinase active site, where structural variations can modulate selectivity against off-target kinases . Computational docking studies using the target compound as a scaffold can guide the design of selective chemical probes by exploiting the unique trajectory of the piperidin-1-yl group to access selectivity pockets not reachable by 4-piperidinyl isomers.

Custom Synthesis and Procurement of Analog Series for SAR Exploration

For contract research organizations (CROs) and internal medicinal chemistry groups, procuring this building block in multi-gram quantities enables the systematic exploration of three vectors: (i) amide diversification at the 3-carboxylic acid position, (ii) substitution on the piperidine ring (if using N-Boc-protected precursors or post-modification), and (iii) further functionalization of the pyrazolo[1,5-a]pyrimidine core at the 6- and 7-positions via electrophilic aromatic substitution or halogenation-coupling sequences . This versatility, combined with the compound's moderate molecular weight (246.27 g/mol), positions it as an efficient starting point for lead optimization while maintaining favorable ligand efficiency metrics.

Application
Selection Property
Validation Focus
Kinase fragment library
Free carboxylic acid for amide diversification
Library diversity & hit identification
Preclinical formulation
Basic piperidine for salt screening
Solubility & bioavailability potential
Chemical probe design
Unique N-arylpiperidine exit vector
Kinase selectivity pocket accessibility
Analog series synthesis
Multi-gram procurement for SAR
Ligand efficiency maintenance
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